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Compound of Interest

Compound Name: (E)-Metominostrobin

Cat. No.: B1676514 Get Quote

This technical guide provides a detailed overview of the primary synthesis pathways for (E)-
metominostrobin, a broad-spectrum strobilurin fungicide. The content is intended for

researchers, scientists, and professionals in drug development and agrochemical synthesis.

This document outlines the core chemical reactions, precursors, and experimental protocols

involved in the production of (E)-metominostrobin.

Introduction
(E)-metominostrobin, with the chemical name (E)-2-(methoxyimino)-N-methyl-2-(2-

phenoxyphenyl)acetamide, is a fungicide used to control a range of plant diseases.[1][2] Its

mode of action involves the inhibition of mitochondrial respiration in fungi.[1][3] The synthesis of

this molecule, particularly ensuring the biologically active (E)-isomer, involves a multi-step

chemical process. This guide will focus on the most common industrial synthesis route and an

alternative pathway.

Primary Synthesis Pathway: From Diphenyl Ether
The most prevalent industrial synthesis of (E)-metominostrobin commences with the

precursors diphenyl ether and ethanedinitrile (also known as cyanogen or oxalonitrile).[4][5]

The pathway consists of four primary stages: acylation, hydrolysis, oximation, and methylation.

[4][5]
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Caption: Primary synthesis pathway of (E)-metominostrobin.
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Step 1: Acylation of Diphenyl Ether

This initial step involves a Friedel-Crafts acylation reaction between diphenyl ether and

ethanedinitrile to produce 2-(phenoxy)benzoyl nitrile.

Methodology:

In a four-necked reaction flask equipped with a stirrer, thermometer, reflux condenser, and

dropping funnel, charge ethanedinitrile and a solvent such as toluene.[4]

Introduce a Lewis acid catalyst, such as hydrofluoric acid (HF) or aluminum chloride

(AlCl3).

Cool the mixture to a temperature between -30°C and 10°C.[5]

Add diphenyl ether dropwise to the reaction mixture while maintaining the low

temperature.

After the addition is complete, allow the reaction to proceed for 3-5 hours.[4][5]

Gradually warm the mixture to room temperature and continue stirring for an additional 5-

10 hours.[5]

Quench the reaction by pouring the mixture into ice water.

Extract the product with a solvent like dichloromethane or ethyl acetate, followed by drying

and concentration to yield 2-(phenoxy)benzoyl nitrile.[4]

Step 2: Hydrolysis of 2-(phenoxy)benzoyl nitrile

The nitrile group of the intermediate is hydrolyzed to an amide, yielding 2-(2-phenoxyphenyl)-2-

oxoacetamide.

Methodology:

Charge a reaction flask with 2-(phenoxy)benzoyl nitrile.
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Add an acidic or basic solution (e.g., 6N hydrochloric acid or sodium hydroxide) and water.

[4][5]

Stir the mixture at a temperature between 5°C and 30°C for approximately 22-24 hours.[4]

[5]

After the reaction is complete, add water and extract the product with ethyl acetate.

Wash the organic layer with a saturated sodium carbonate solution.

Dry the organic phase over anhydrous magnesium sulfate and concentrate to obtain 2-(2-

phenoxyphenyl)-2-oxoacetamide.[4]

Step 3: Oximation of 2-(2-phenoxyphenyl)-2-oxoacetamide

The ketone group of the acetamide is converted to an oxime, forming 2-(2-phenoxyphenyl)-2-

hydroxyiminoacetamide.

Methodology:

In a reaction flask, combine 2-(2-phenoxyphenyl)-2-oxoacetamide with a solvent like

toluene.

Add hydroxylamine sulfate or hydroxylamine hydrochloride.

Heat the mixture to a temperature between 40°C and 80°C and stir for 3-6 hours.

Cool the reaction mixture to room temperature and add water.

Separate the organic layer, and extract the aqueous layer with toluene.

Combine the organic phases, wash with water, and dry over anhydrous magnesium

sulfate.

Concentrate the solution to yield 2-(2-phenoxyphenyl)-2-hydroxyiminoacetamide.

Step 4: Methylation of 2-(2-phenoxyphenyl)-2-hydroxyiminoacetamide
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The final step is the methylation of the oxime group to produce (E)-metominostrobin.

Methodology:

In a four-necked reaction flask, dissolve 2-(2-phenoxyphenyl)-2-hydroxyiminoacetamide in

a solvent such as toluene.

Add a phase-transfer catalyst, for instance, tetrabutylammonium bromide.

Add dimethyl sulfate dropwise at room temperature over 1.5 hours.

Continue to stir the mixture at room temperature for an additional 5 hours.

Extract the product with ethyl acetate.

Wash the organic layer with water and a saturated sodium chloride solution.

Remove the solvent and purify the crude product by silica gel chromatography to obtain

(E)-metominostrobin.
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Step Reactants
Key
Reagents/C
atalysts

Temperatur
e (°C)

Time (h) Yield (%)

Acylation

Diphenyl

ether,

Ethanedinitril

e

HF or AlCl3,

Toluene

-30 to 10,

then RT
8 - 15 ~71.5

Hydrolysis

2-

(phenoxy)ben

zoyl nitrile

6N HCl or

NaOH
5 to 30 22 - 24 85 - 87.1

Oximation

2-(2-

phenoxyphen

yl)-2-

oxoacetamid

e

Hydroxylamin

e sulfate,

Toluene

70 6 ~98

Methylation

2-(2-

phenoxyphen

yl)-2-

hydroxyimino

acetamide

Dimethyl

sulfate,

Tetrabutylam

monium

bromide,

Toluene

Room

Temperature
6.5 ~94

Alternative Synthesis Pathway: From 2-
(phenoxy)toluene
An alternative route for the synthesis of (E)-metominostrobin starts from 2-(phenoxy)toluene.

[5] This pathway involves more steps and utilizes some hazardous reagents.
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Caption: Alternative synthesis pathway for (E)-metominostrobin.
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This synthetic route is generally longer and involves the use of highly toxic reagents such as

sodium cyanide.[5] The intermediate, 2-(phenoxy)benzyl bromide, is also noted to be an irritant.

[5]

Conclusion
The synthesis of (E)-metominostrobin is a well-established process in the agrochemical

industry. The primary pathway, utilizing diphenyl ether and ethanedinitrile, offers a more direct

and less hazardous route compared to the alternative starting from 2-(phenoxy)toluene. The

detailed protocols and quantitative data presented in this guide are intended to provide a

comprehensive resource for researchers and professionals working on the synthesis of (E)-
metominostrobin and related compounds. Careful control of reaction conditions is crucial to

maximize the yield and ensure the stereoselective formation of the desired (E)-isomer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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